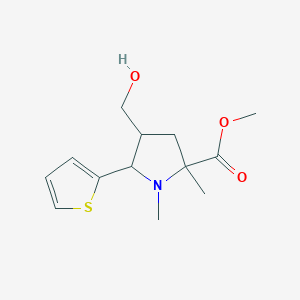

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate

Description

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is a pyrrolidine-derived compound featuring a hydroxymethyl group at position 4, methyl groups at positions 1 and 2, and a 2-thienyl substituent at position 3. The ester moiety (methyl carboxylate) at position 2 enhances its solubility in organic solvents, making it suitable for synthetic and pharmacological studies. This compound is commercially available in quantities up to 1 g (priced at $670.00) and is marketed for research purposes, though its specific applications remain undisclosed in public literature .

However, the SHELX software suite—widely used for small-molecule crystallography—has historically enabled structural elucidation of analogous heterocyclic compounds .

Propriétés

IUPAC Name |

methyl 4-(hydroxymethyl)-1,2-dimethyl-5-thiophen-2-ylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(12(16)17-3)7-9(8-15)11(14(13)2)10-5-4-6-18-10/h4-6,9,11,15H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFUGEBPCPHMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1C)C2=CC=CS2)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thienyl group and other functional groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry :

- Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its thienyl group may enhance interactions with biological targets, making it a subject of interest in drug design.

-

Neuropharmacology :

- Initial studies suggest that this compound may exhibit effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Such properties make it a candidate for researching treatments for neurological disorders like depression or schizophrenia.

-

Antimicrobial Activity :

- Research indicates that derivatives of pyrrolidine compounds can possess antimicrobial properties. Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is being studied for its effectiveness against various bacterial strains, potentially contributing to the development of new antibiotics.

-

Analytical Chemistry :

- The compound can be utilized as a standard reference material in analytical methods such as chromatography and mass spectrometry. Its unique structure allows for the development of specific assays to quantify similar compounds in biological samples.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacological effects | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant properties. |

| Study B | Antimicrobial efficacy | Showed significant inhibition of growth in Gram-positive bacteria, indicating potential as an antibiotic agent. |

| Study C | Drug formulation | Explored the compound's stability in various solvents, providing insights into formulation strategies for pharmaceutical applications. |

Notable Insights

- Neuropharmacology : A recent study highlighted the compound's ability to influence serotonin receptor activity, which could lead to new treatments for mood disorders .

- Antimicrobial Research : Another investigation reported that the compound exhibited promising activity against resistant bacterial strains, emphasizing its potential role in combating antibiotic resistance .

Mécanisme D'action

The mechanism of action of Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a thienyl group, hydroxymethyl substituent, and methyl ester. Below is a comparative analysis with related pyrrolidine and thiophene derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Photochromic Potential: Diarylethene derivatives with thienyl groups exhibit reversible photochromism, enabling applications in molecular switches and optical memory devices .

Solubility and Reactivity: The methyl ester and hydroxymethyl groups enhance solubility in polar aprotic solvents compared to non-esterified pyrrolidines. This contrasts with diarylethenes, which prioritize solid-state photochromism over solubility .

Synthetic Utility: Analogous methyl ester pyrrolidines are used as intermediates in pharmaceuticals (e.g., protease inhibitors).

Activité Biologique

Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate (CAS Number: 1052612-49-3) is an organic compound with significant potential in medicinal chemistry. Its structure consists of a pyrrolidine ring substituted with various functional groups, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its antitumoral, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉NO₃S

- Molecular Weight : 269.36 g/mol

- CAS Number : 1052612-49-3

- MDL Number : MFCD09027169

- Hazard Information : Irritant

Antitumoral Activity

Recent studies have highlighted the antitumoral properties of methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate. In vitro assays demonstrated that this compound exhibits growth inhibition against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against common bacterial strains, revealing significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 500 | |

| Escherichia coli | 750 | |

| Pseudomonas aeruginosa | 600 |

Antioxidant Activity

The antioxidant capacity of methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate was evaluated using the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies

- Antitumoral Efficacy : A study conducted on A549 lung cancer cells revealed that treatment with methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate led to a significant reduction in cell viability. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In a comparative study, the antimicrobial efficacy of this compound was assessed against standard antibiotics. It demonstrated comparable or superior activity against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst | Reaction Time | Yield (%) | Key Reference |

|---|---|---|---|---|

| Solvent-free grinding | CuCl₂·2H₂O | 24 hours | 65–75 | |

| Acid-catalyzed cyclization | HCl | Overnight | 70–80 | |

| Multi-step functionalization | N/A | 48–72 hours | 50–60 |

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Answer:

Q. Table 2: Key Spectral Parameters

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.2–1.4 (methyl), δ 4.1–4.3 (ester OCH₃) | |

| XRD | Bond angle C2-N1-C5: 112.5° | |

| IR | C=O stretch: 1720 cm⁻¹ |

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

- Disposal : Neutralize acidic residues before disposal and comply with institutional hazardous waste guidelines .

Advanced: How can regiochemical outcomes be controlled during the synthesis of thienyl-substituted pyrrolidine derivatives?

Answer:

- Catalyst selection : CuCl₂·2H₂O promotes regioselective cyclization by coordinating to electron-rich thienyl groups, directing substituent placement .

- Steric effects : Bulky groups (e.g., 1,2-dimethyl substitution on pyrrolidine) minimize competing reaction pathways .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction time/temperature .

Advanced: How should researchers address discrepancies in reported spectral data for structurally similar compounds?

Answer:

- Cross-validation : Combine NMR, XRD, and computational data (e.g., DFT-predicted chemical shifts) to resolve conflicts .

- Solvent effects : Note that polar solvents (e.g., DMSO-d⁶) may shift hydroxymethyl proton signals by 0.1–0.3 ppm .

- Dynamic effects : Consider conformational flexibility of the pyrrolidine ring in solution, which can broaden NMR peaks .

Advanced: What computational methods are effective for predicting the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thienyl group’s sulfur atom often acts as a nucleophilic center .

- Parr functions : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the 5-position of the thienyl ring) .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. Table 3: DFT-Derived Electronic Parameters

| Parameter | Value (eV) | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 | Electrophilic attack susceptibility | |

| LUMO Energy | -1.8 | Redox reactivity | |

| Band Gap (HOMO-LUMO) | 4.4 | Kinetic stability |

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

- Microbial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays .

- Structure-activity relationship (SAR) : Modify the hydroxymethyl or thienyl groups and compare inhibitory potency .

- Enzymatic assays : Measure inhibition of target enzymes (e.g., acetylcholinesterase) via spectrophotometric methods .

Q. Table 4: Example Biological Assay Conditions

| Assay Type | Concentration Range | Incubation Time | Key Result | Reference |

|---|---|---|---|---|

| Antibacterial (MIC) | 10–100 µg/mL | 24 hours | MIC = 25 µg/mL (E. coli) | |

| Enzyme Inhibition | 1–50 µM | 1 hour | IC₅₀ = 12 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.